The synthesis of Pim1/AKK1-IN-1 involves several steps typical of multi-kinase inhibitors. While specific synthetic routes can vary, they generally include:
Technical details regarding the exact synthetic pathway may be proprietary or not fully disclosed in public literature but are critical for reproducibility in research settings.
The molecular structure of Pim1/AKK1-IN-1 features a complex arrangement conducive to its inhibitory action on target kinases. Key structural data includes:
Understanding the molecular structure is essential for elucidating how Pim1/AKK1-IN-1 interacts with its targets and for guiding future modifications aimed at improving efficacy and selectivity .
Pim1/AKK1-IN-1 undergoes several chemical reactions during its interaction with target kinases:
Technical details regarding these reactions often involve biochemical assays to quantify the inhibitory effects on target kinases .
The mechanism of action of Pim1/AKK1-IN-1 primarily revolves around its ability to inhibit serine/threonine kinases:
Data from studies indicate that Pim1/AKK1-IN-1 can significantly reduce cell viability in cancer cell lines by inducing apoptosis through modulation of key regulatory proteins .
Pim1/AKK1-IN-1 exhibits several notable physical and chemical properties:
Relevant data regarding these properties can guide researchers in designing experiments and interpreting results accurately .
Pim1/AKK1-IN-1 has several scientific applications:
PIM1 kinase (UniProt ID: P11309) is encoded on chromosome 6p21.2 in humans and produces two functionally distinct isoforms through alternative translation initiation: a 44 kDa isoform (Pim-1L) initiating from an upstream CUG codon, and a 34 kDa isoform (Pim-1S) originating from a downstream AUG codon. The isoforms exhibit differential subcellular localization – Pim-1L localizes predominantly to the plasma membrane while Pim-1S resides primarily in the nucleus – suggesting compartment-specific functions [1].
Structurally, PIM1 belongs to the CAMK (calcium/calmodulin-dependent protein kinase) family but exhibits unique characteristics:
Table 1: PIM1 Isoforms and Their Functional Characteristics
Isoform | Molecular Weight | Initiation Codon | Cellular Localization | Functional Specialization |
---|---|---|---|---|
Pim-1L | 44 kDa | CUG (Leucine) | Plasma membrane | Chemoresistance promotion |
Pim-1S | 34 kDa | AUG (Methionine) | Nucleus/cytoplasm | Transcriptional regulation |
PIM1 overexpression is a hallmark of aggressive malignancies, including:
AAK1 (Adaptor-Associated Kinase 1) regulates clathrin-mediated endocytosis and metabolic signaling through phosphorylation of adaptor proteins. While less studied than PIM1 in oncology, emerging evidence positions AKK1 as a crucial metabolic modulator:
In tumorigenic contexts, AKK1 exhibits dual functionality:
Table 2: Metabolic Pathways Regulated by PIM1 and AKK1
Kinase | Primary Metabolic Functions | Key Phosphorylation Targets | Tumor Contexts |
---|---|---|---|
PIM1 | • Enhances mitochondrial OXPHOS • Promotes glucose/amino acid uptake • Phosphorylates HK2 (hexokinase 2) | BAD (Ser112), c-MYC (Ser62), HK2 (Thr473) | Leukemia, pancreatic cancer |
AKK1 | • Activates mTORC1 signaling • Regulates nutrient receptor endocytosis • Modulates GLUT4 trafficking | TSC2 (Ser1798), AP2M1 (Thr156), Rabaptin-5 | Liver cancer, breast cancer |
The co-targeting of PIM1 and AKK1 addresses three fundamental limitations of mono-targeted kinase inhibition: pathway redundancy, adaptive resistance, and tumor microenvironment survival. Pim1/AKK1-IN-1 (chemical name: N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide; CAS: 1093222-27-5) achieves balanced inhibition with dissociation constants (Kd) of 35 nM for PIM1 and 53 nM for AKK1, effectively disrupting synergistic kinase functions [2] [6].
Mechanistic synergies:
Table 3: Inhibition Profile of Pim1/AKK1-IN-1
Target Kinase | Kd (nM) | Primary Cellular Functions | Validation Methods |
---|---|---|---|
PIM1 | 35 | Cell survival, proliferation, metabolism | SPR, kinase activity assays |
AAK1 | 53 | Clathrin-mediated endocytosis, receptor recycling | Cellular thermal shift assay |
MST2 | 75 | Hippo pathway regulation | Selectivity screening |
LKB1 | 380 | AMPK activation, energy sensing | Kinase panel profiling |
Therapeutic applications supported by experimental evidence:
Combination strategies to enhance efficacy:
Table 4: Preclinical Combination Strategies with Pim1/AKK1-IN-1
Cancer Type | Combination Agent | Mechanistic Basis | Observed Synergy (ΔIC50) |
---|---|---|---|
ALK+ neuroblastoma | Ceritinib (ALK inhibitor) | Blocks resistance from bypass signaling | 8.2-fold reduction vs. ceritinib alone |
K-Ras PDAC | Gemcitabine | Suppresses PIM1-mediated survival & AKK1-dependent nucleotide uptake | 6.7-fold chemosensitization |
Triple-negative breast cancer | Paclitaxel | Inhibits PIM1/AAK1-driven drug efflux & metabolic adaptation | 11.3-fold increase in apoptosis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7